methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate
Description
Methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate is a synthetic organic compound featuring a 3-oxopiperazine core substituted with a carbamoyl group linked to a 3-chlorophenyl moiety and an acetamide ester. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., chloroacetylated intermediates) and substituted anilines, followed by esterification .
Properties
IUPAC Name |
methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-22-12(19)8-11-13(20)16-5-6-18(11)14(21)17-10-4-2-3-9(15)7-10/h2-4,7,11H,5-6,8H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNJCOZKDYDDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332164 | |
| Record name | methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1008462-54-1 | |
| Record name | methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate typically involves the reaction of 3-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogens like chlorine (Cl₂) for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
2-[1-(Chloroacetyl)-3-Oxopiperazin-2-yl]-N-(4-Methylphenyl)acetamide (CAS 1306738-26-0)
- Structural Similarities : Both compounds contain a 3-oxopiperazine backbone and an acetamide side chain.
- Key Differences : The 3-chlorophenyl carbamoyl group in the target compound is replaced with a 4-methylphenylacetamide in the analog.
- The methyl ester in the target compound could increase metabolic stability relative to the free amide in the analog .
Methyl 2-(2-Chloroanilino)-2-(3-Chlorophenyl)acetate
- Structural Similarities : Both share a methyl ester and 3-chlorophenyl substituent.
- Key Differences : This analog lacks the 3-oxopiperazine ring, instead featuring a simpler acetamide backbone.
- Implications: The absence of the piperazinone ring reduces conformational rigidity, which may lower target selectivity . The ester group in both compounds suggests similar solubility profiles, though the piperazinone in the target compound could introduce polar interactions .
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Structural Similarities : Contains a 3-chlorophenyl group and heterocyclic core.
- Key Differences: Replaces the piperazinone with a pyrazole ring and includes a sulfanyl (-S-) linkage.
- Implications :
Data Table: Comparative Analysis
Research Findings and Trends
- Synthetic Routes: The target compound’s synthesis likely parallels methods used for analogs, such as coupling 3-chlorophenyl isocyanate with a preformed piperazinone-acetate intermediate, followed by esterification . Yields for such reactions typically range from 50–70% .
- Stability : The methyl ester in the target compound may confer greater hydrolytic stability compared to free carboxylic acid derivatives, as observed in similar esters .
Biological Activity
Methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article aims to summarize the findings regarding its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a piperazine ring and a chlorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 303.75 g/mol. The compound's structure suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease pathways. The presence of the piperazine moiety is particularly noteworthy, as piperazine derivatives are known for their diverse pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
Target Interaction
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to cancer progression, although specific targets are yet to be conclusively identified.
- Receptor Modulation : The chlorophenyl group may enhance binding affinity to various receptors involved in neurotransmission and cell signaling.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound exhibits cytotoxic effects, particularly against breast and lung cancer cells. It was observed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective properties of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
